molecular formula C18H12N4OS3 B2857123 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890952-15-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2857123
CAS RN: 890952-15-5
M. Wt: 396.5
InChI Key: AWWGRTXLFRVFCI-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also react with o-iodoanilines or electron-rich aromatic amines in the presence of K2S and DMSO to form 2-unsubstituted benzothiazoles .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research on derivatives of benzothiazole and thiazol compounds, such as those involving Schiff bases derived from 1,3,4-thiadiazole compounds, has demonstrated significant biological activities. These compounds have been shown to possess antimicrobial activities against specific bacteria such as S. epidermidis. Furthermore, certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy. For instance, compounds with DNA protective ability against oxidative stress and cytotoxic effects on PC-3 and MDA-MB-231 cancer cell lines have been identified, indicating their potential utility in chemotherapy strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Neuroprotective and Anticonvulsant Effects

Another study explored N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. One specific derivative demonstrated significant efficacy in reducing seizure activity and had a promising neuroprotective effect by modulating oxidative stress markers. This indicates the compound's potential as a lead for developing safer anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Corrosion Inhibition

Compounds featuring benzothiazole derivatives have also been studied for their corrosion inhibition capabilities. In particular, benzothiazole derivatives have been synthesized and evaluated for their effect in protecting steel against corrosion in acidic solutions. These studies indicate the potential of such compounds in industrial applications, where they could serve as effective corrosion inhibitors, thus prolonging the lifespan of metal components (Hu et al., 2016).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. Some benzothiazole derivatives have been found to inhibit the growth of certain bacteria, making them potential candidates for antibacterial drugs .

Safety and Hazards

Like all chemicals, benzothiazole and its derivatives should be handled with care. They may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract .

Future Directions

Research into benzothiazole and its derivatives is ongoing, with many potential applications in pharmaceuticals and other industries. Future research may focus on developing new synthetic methods, exploring new biological activities, and improving the safety and efficacy of these compounds .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS3/c1-23-10-6-7-15-12(8-10)20-18(26-15)22-17-21-13(9-24-17)16-19-11-4-2-3-5-14(11)25-16/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWGRTXLFRVFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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